The primary sources of isochlorogenic acid C include:
Isochlorogenic acid C falls under the category of phenolic compounds, specifically classified as a caffeoylquinic acid. It is structurally related to other chlorogenic acids and is characterized by the presence of multiple hydroxyl groups attached to aromatic rings, contributing to its antioxidant capabilities.
Isochlorogenic acid C can be synthesized through various methods, primarily focusing on the esterification of caffeic acid with quinic acid. This reaction typically involves:
Isochlorogenic acid C has a complex molecular structure characterized by multiple hydroxyl groups and an ester linkage. The molecular formula is , with a molecular weight of approximately .
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OIsochlorogenic acid C can undergo several chemical reactions:
The mechanism of action of isochlorogenic acid C involves several biochemical pathways:
Experimental studies have demonstrated that treatment with isochlorogenic acid C can increase cholesterol efflux from macrophages, indicating its role in lipid metabolism regulation .
Relevant data indicate that the compound maintains its structural integrity during standard extraction processes but may undergo transformations if not handled properly .
Isochlorogenic acid C has several scientific applications:
Research continues to uncover additional benefits and applications of isochlorogenic acid C across various fields, highlighting its significance as a bioactive compound derived from natural sources .
The biosynthesis of isochlorogenic acid C proceeds through the phenylpropanoid-shikimate pathway, requiring coordinated action of cytochrome P450 monooxygenases, hydroxycinnamoyltransferases (HCTs), and acyltransferases. Key precursors include phenylalanine-derived p-coumaroyl-CoA and caffeoyl-CoA, which undergo sequential esterification with quinic acid intermediates. The pathway bifurcation occurs at monocaffeoylquinic acids (e.g., chlorogenic acid), where HCT isoforms exhibit positional specificity for secondary caffeoyl transfer:
Table 1: Enzymatic Components in Isochlorogenic Acid C Biosynthesis
| Enzyme Class | Gene Symbol | Function | Plant Model |
|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Deamination of Phe to cinnamate | Gardenia jasminoides |
| Cinnamate 4-hydroxylase | C4H | Hydroxylation to p-coumaric acid | Lonicera japonica |
| 4-Coumarate:CoA ligase | 4CL | Activation to p-coumaroyl-CoA | Coffea arabica |
| Hydroxycinnamoyltransferase | HCT/HQT-like | Caffeoyl transfer to quinate (3,4-positions) | Eucommia ulmoides |
Isochlorogenic acid C’s bioactivity stems from its planar dicaffeoyl conformation, which enhances electron delocalization and protein-binding affinity versus monocaffeoyl isomers:
Table 2: Physicochemical and Bioactivity Comparison of Key Chlorogenic Acid Isomers
| Isomer | IUPAC Name | Caffeoyl Positions | Relative Antioxidant Capacity (ABTS⁺) | LXRα Binding Affinity (Kd, μM) |
|---|---|---|---|---|
| Chlorogenic acid | 5-O-Caffeoylquinic acid | 5 | 1.0 (reference) | Not detected |
| Neochlorogenic acid | 3-O-Caffeoylquinic acid | 3 | 0.9 | Not detected |
| Cryptochlorogenic acid | 4-O-Caffeoylquinic acid | 4 | 1.1 | Not detected |
| Isochlorogenic acid C | 3,4-O-Dicaffeoylquinic acid | 3,4 | 2.3 | 2.8 |
| Isochlorogenic acid A | 3,5-O-Dicaffeoylquinic acid | 3,5 | 1.7 | 1.2 |
| Isochlorogenic acid B | 3,4-O-Dicaffeoylquinic acid | 3,4 | 2.1 | 2.5 |
Figure 1: Structural comparison of chlorogenic acid isomers highlighting molecular conformation and hydrogen-bonding sites (adapted from Liang et al. [2] and Meinhart et al. [9])
Isochlorogenic acid C serves as a principal bioactive constituent in Yinlantiaozhi capsule, a traditional Chinese formulation prescribed for hyperlipidemia and atherosclerosis. Mechanistic studies attribute its efficacy to synergistic modulation of cholesterol reverse transport (RCT) and inflammatory pathways:
Table 3: Pharmacological Effects of Isochlorogenic Acid C in Preclinical Models of Metabolic Dysfunction
| Model System | Dose/Duration | Key Outcomes | Mechanistic Insights |
|---|---|---|---|
| HFD-fed C57BL/6 mice | 20 mg/kg/day × 12 weeks | ↓ Serum TC (29%), LDL-C (39%); ↑ HDL-C (22%); ↓ hepatic lipid droplets (Oil Red O) | ↑ ABCA1, ABCG5, SR-BI; ↓ IL-6, COX-2 |
| ox-LDL-loaded macrophages | 10 μM × 24 h | ↓ Foam cell formation (61%); ↑ NBD-cholesterol efflux (2.3-fold) | Phospho-STAT1 inhibition; ↑ LXRα-ABCA1 pathway |
| Spontaneously hypertensive rats | 15 mg/kg/day × 10 weeks | ↓ Aortic plaque area (54%); ↓ systolic BP (18 mmHg) | Endothelial NO synthase activation; VCAM-1 downregulation |
Contemporary pharmacological validation thus confirms traditional applications, positioning isochlorogenic acid C as a multifunctional phytochemical warranting clinical translation for cardiometabolic disorders [3] [4] [7].
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9